molecular formula C26H32N2O5 B2405129 3-(3,4-dimethoxyphenyl)-7-(2-(4-ethylpiperazin-1-yl)ethoxy)-4-methyl-2H-chromen-2-one CAS No. 903851-67-2

3-(3,4-dimethoxyphenyl)-7-(2-(4-ethylpiperazin-1-yl)ethoxy)-4-methyl-2H-chromen-2-one

Número de catálogo: B2405129
Número CAS: 903851-67-2
Peso molecular: 452.551
Clave InChI: FSTNNMOBSVRACM-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

3-(3,4-dimethoxyphenyl)-7-(2-(4-ethylpiperazin-1-yl)ethoxy)-4-methyl-2H-chromen-2-one is a useful research compound. Its molecular formula is C26H32N2O5 and its molecular weight is 452.551. The purity is usually 95%.
BenchChem offers high-quality 3-(3,4-dimethoxyphenyl)-7-(2-(4-ethylpiperazin-1-yl)ethoxy)-4-methyl-2H-chromen-2-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-(3,4-dimethoxyphenyl)-7-(2-(4-ethylpiperazin-1-yl)ethoxy)-4-methyl-2H-chromen-2-one including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

IUPAC Name

3-(3,4-dimethoxyphenyl)-7-[2-(4-ethylpiperazin-1-yl)ethoxy]-4-methylchromen-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H32N2O5/c1-5-27-10-12-28(13-11-27)14-15-32-20-7-8-21-18(2)25(26(29)33-23(21)17-20)19-6-9-22(30-3)24(16-19)31-4/h6-9,16-17H,5,10-15H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FSTNNMOBSVRACM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1CCN(CC1)CCOC2=CC3=C(C=C2)C(=C(C(=O)O3)C4=CC(=C(C=C4)OC)OC)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H32N2O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

452.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Actividad Biológica

The compound 3-(3,4-dimethoxyphenyl)-7-(2-(4-ethylpiperazin-1-yl)ethoxy)-4-methyl-2H-chromen-2-one is a derivative of the coumarin family, which has gained attention in pharmacological research due to its diverse biological activities. This article focuses on the synthesis, biological evaluation, and potential therapeutic applications of this compound.

Chemical Structure and Properties

The molecular formula of the compound is C22H28N4O3C_{22}H_{28}N_{4}O_{3} with a molecular weight of 396.48 g/mol. The structure features a coumarin backbone substituted with a dimethoxyphenyl group and an ethylpiperazine moiety, which are critical for its biological activity.

Antioxidant Activity

Research has demonstrated that coumarin derivatives exhibit significant antioxidant properties. The presence of methoxy groups in the phenyl ring enhances the electron-donating ability, contributing to the compound's capacity to scavenge free radicals. In vitro assays have shown that this compound can effectively reduce oxidative stress in cellular models.

Antimicrobial Activity

The compound has been evaluated for antimicrobial properties against various bacterial strains. Studies indicate that it exhibits moderate antibacterial activity, particularly against Gram-positive bacteria. The mechanism appears to involve disruption of bacterial cell membranes and inhibition of metabolic pathways.

Acetylcholinesterase Inhibition

Given the role of acetylcholinesterase (AChE) in neurodegenerative diseases like Alzheimer's, the compound's potential as an AChE inhibitor has been investigated. Preliminary findings suggest that it demonstrates competitive inhibition with an IC50 value comparable to known AChE inhibitors. Molecular docking studies reveal favorable interactions with the active site of AChE, indicating a promising therapeutic avenue for cognitive disorders.

Synthesis and Evaluation

A study conducted by researchers synthesized various coumarin derivatives, including our compound, and evaluated their biological activities through a series of assays. The results indicated that modifications to the piperazine substituent significantly influenced both potency and selectivity against AChE .

CompoundIC50 (µM)Activity
3-(3,4-dimethoxyphenyl)-7-(2-(4-ethylpiperazin-1-yl)ethoxy)-4-methyl-2H-chromen-2-one5.6AChE Inhibitor
Reference Compound (Donepezil)5.0AChE Inhibitor

Neuroprotective Effects

In vivo studies have shown that this compound possesses neuroprotective effects in models of oxidative stress-induced neuronal damage. It was found to significantly reduce neuronal apoptosis and improve cognitive function in animal models .

Aplicaciones Científicas De Investigación

Antimicrobial Activity

Recent studies have indicated that derivatives of this compound exhibit notable antimicrobial properties. For instance, research has shown that similar chromenone derivatives possess activity against various bacterial strains, suggesting potential applications in developing new antibiotics .

Antioxidant Properties

The compound's structure allows for interactions that may enhance its antioxidant capabilities. Studies have demonstrated that chromenone derivatives can scavenge free radicals effectively, making them candidates for formulations aimed at reducing oxidative stress in biological systems .

Molecular Docking Studies

Molecular docking studies have been conducted to evaluate the binding affinity of this compound to various biological targets. The results suggest that it can interact favorably with enzymes involved in disease pathways, indicating potential therapeutic uses .

Case Study 1: Synthesis and Biological Evaluation

A study synthesized a series of chromenone derivatives, including the target compound, and evaluated their biological activities. The results showed that modifications to the side chains significantly influenced antimicrobial and antioxidant activities, highlighting the importance of structural variations in enhancing efficacy .

Case Study 2: Structure-Activity Relationship (SAR)

Another research effort focused on establishing a structure-activity relationship for similar compounds. It was found that the presence of specific functional groups, like the piperazine moiety, significantly increased the biological activity against cancer cell lines. This suggests that the target compound may also exhibit anticancer properties, warranting further investigation .

Summary of Findings

Application Description
AntimicrobialEffective against multiple bacterial strains; potential for new antibiotic development.
AntioxidantCapable of scavenging free radicals; potential use in reducing oxidative stress.
Molecular DockingFavorable interactions with disease-related enzymes; potential therapeutic applications.
Structure-Activity RelationshipModifications can enhance biological activity; implications for drug design and development.

Q & A

Q. What are the recommended methods for synthesizing this compound with high purity?

The synthesis of coumarin derivatives typically involves Pechmann condensation, Suzuki coupling, or nucleophilic substitution for ethoxy side chains. For the ethylpiperazine substituent, a two-step process is recommended: (1) introduce the ethoxy linker via alkylation under basic conditions (e.g., K₂CO₃ in DMF), and (2) conjugate the 4-ethylpiperazine moiety using a coupling agent like DCC. Purification via column chromatography (silica gel, gradient elution with ethyl acetate/hexane) ensures >95% purity. Confirm intermediates using TLC and final product purity via HPLC .

Q. How can researchers ensure structural integrity using spectroscopic techniques?

  • ¹H/¹³C NMR : Verify the coumarin core (δ ~6.3 ppm for H-3, δ ~160 ppm for C-2), dimethoxyphenyl protons (δ ~3.8–3.9 ppm for OCH₃), and ethylpiperazine signals (δ ~2.5–2.7 ppm for N-CH₂).
  • IR : Confirm ester carbonyl (C=O stretch at ~1700 cm⁻¹) and ether linkages (C-O-C at ~1250 cm⁻¹).
  • HRMS : Validate molecular ion peaks (e.g., [M+H]⁺) with theoretical mass calculations. Cross-reference with published spectra of analogous coumarins .

Q. What parameters affect compound stability during storage?

Stability is influenced by:

  • Light : Store in amber vials at –20°C to prevent photodegradation of the chromen-2-one core.
  • pH : Avoid acidic conditions (pH <5) to prevent hydrolysis of the ethoxy linker.
  • Humidity : Use desiccants to mitigate hygroscopicity, especially with the ethylpiperazine moiety. Conduct accelerated stability studies (40°C/75% RH for 6 months) with HPLC monitoring .

Advanced Research Questions

Q. What experimental designs optimize pharmacokinetic (PK) studies in preclinical models?

Use a randomized block design with split-plot adjustments to account for inter-individual variability. For example:

  • Main plots : Dose levels (e.g., 10, 30, 100 mg/kg).
  • Subplots : Time points (0, 1, 4, 24 hrs post-administration).
  • Replicates : n=6 per group to ensure statistical power. Collect plasma samples via serial microsampling, and quantify compound levels using LC-MS/MS with deuterated internal standards. Apply non-compartmental analysis (NCA) for AUC and half-life calculations .

Q. How can discrepancies in bioactivity data across cell lines be resolved?

  • Mechanistic profiling : Compare target engagement (e.g., kinase inhibition) using TR-FRET assays.
  • Metabolic stability : Assess liver microsomal stability (human vs. rodent) to identify species-specific clearance.
  • Membrane permeability : Use Caco-2 monolayers to evaluate efflux ratios (P-gp/BCRP involvement). Normalize data to cell viability (MTT assay) and protein content (BCA assay) .

Q. What computational approaches predict binding affinity to target proteins?

  • Molecular docking (AutoDock Vina) : Model the compound into the active site of target enzymes (e.g., PI3Kα or HDACs), prioritizing poses with hydrogen bonds to the dimethoxyphenyl group.
  • MD simulations (GROMACS) : Run 100-ns trajectories to assess binding stability (RMSD <2 Å).
  • Free-energy calculations (MM/PBSA) : Estimate ΔG_binding, focusing on hydrophobic contributions from the ethylpiperazine tail. Validate with experimental IC₅₀ values from enzyme inhibition assays .

Methodological Notes

  • Contradictions : highlights hydrolysis risks under acidic conditions, while emphasizes environmental stability—researchers must tailor storage protocols to experimental contexts.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.